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Compound of Interest

Compound Name: Dipropyl disulfide

Cat. No.: B1195908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipropyl disulfide in

flavor and fragrance research. This document includes key quantitative data, detailed

experimental protocols, and visual representations of relevant pathways and workflows to

facilitate its application in research and product development.

Introduction to Dipropyl Disulfide
Dipropyl disulfide is an organosulfur compound naturally occurring in plants of the Allium

genus, such as onions, garlic, and leeks[1]. It is a key contributor to the characteristic savory,

sulfurous, and meaty aroma profiles of these plants. In the flavor and fragrance industry, it is a

widely used ingredient to impart and enhance cooked onion, roasted meat, and other savory

notes in a variety of products[1]. It is recognized as a flavoring agent by the Flavor and Extract

Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS)

for its intended use[1][2].
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Property Value

Chemical Name 1-(propyldisulfanyl)propane

Synonyms Propyl disulfide, Di-n-propyl disulfide

CAS Number 629-19-6

Molecular Formula C6H14S2

Molecular Weight 150.31 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile
Strong, pungent, sulfurous, onion-like, meaty,

roasted[1]

Solubility Insoluble in water; soluble in ethanol and oils

Boiling Point 195-196 °C

Density 0.96 g/mL at 25 °C

Applications in Flavor and Fragrance
Dipropyl disulfide's potent and characteristic aroma makes it a valuable tool for flavorists and

perfumers.

Flavor Applications
Dipropyl disulfide is extensively used to create and enhance savory flavors. Its ability to

impart a cooked and roasted character is particularly valued.

Table 1: Quantitative Data on Dipropyl Disulfide in Flavor Applications
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Application
Typical Concentration
Range (ppm)

Key Function

Soups and Broths 1 - 5
Enhances meaty and

vegetable notes.

Sauces and Gravies 2 - 8
Provides a roasted and savory

base.

Snack Seasonings (e.g., for

chips)
5 - 10

Creates an authentic onion or

grilled meat flavor.

Meat Products (processed) 1 - 6
Boosts savory and umami

characteristics.

Vegetarian/Vegan Meat

Analogs
2 - 10

Imparts a cooked, meaty flavor

profile.

Onion and Garlic Flavors As a key component

Used in the reconstruction of

natural onion and garlic

profiles.

Odor Activity Value (OAV):

The impact of a flavor compound is often assessed by its Odor Activity Value (OAV), which is

the ratio of its concentration to its odor threshold. An OAV greater than 1 indicates that the

compound is likely to contribute significantly to the aroma of the product.

Odor Threshold of Dipropyl disulfide in water: 3.2 ppb (parts per billion)

Table 2: Example OAV Calculation for Dipropyl Disulfide in a Soup Base

Parameter Value

Concentration in Soup (example) 2 ppm (2000 ppb)

Odor Threshold in Water 3.2 ppb

Calculated OAV 625
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An OAV of 625 indicates that dipropyl disulfide would be a very potent and impactful aroma

compound in this soup base.

Fragrance Applications
While more dominant in the flavor industry, dipropyl disulfide is used in trace amounts in

certain fragrance applications to add complexity, depth, and unique savory or spicy notes. Its

use in fine fragrance is often subtle, providing an unexpected twist to a composition.

Table 3: Quantitative Data on Dipropyl Disulfide in Fragrance Applications

Application
Typical Concentration in
Final Product (%)

Olfactive Contribution

Fine Fragrance (e.g., niche

perfumes)
0.001 - 0.027

Adds a savory, spicy, or

"umami" nuance. Can create a

surprising and modern accord.

Spice Accords Trace amounts
Enhances the realism and

warmth of spice blends.

Gourmand Fragrances Trace amounts

Can provide a savory

counterpoint to sweet notes,

creating a more complex and

intriguing fragrance.

Experimental Protocols
Protocol for Quantitative Analysis of Dipropyl Disulfide
in Onion Essential Oil using Headspace Solid-Phase
Microextraction Gas Chromatography-Mass
Spectrometry (HS-SPME-GC-MS)
This protocol provides a method for the extraction and quantification of dipropyl disulfide in a

complex matrix like onion essential oil.

1. Materials and Reagents:
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Onion essential oil sample

Dipropyl disulfide standard (≥98% purity)

Internal standard (e.g., d14-dipropyl disulfide or a suitable compound with similar volatility

and not present in the sample)

Methanol (HPLC grade)

Sodium chloride (analytical grade)

Deionized water

20 mL headspace vials with PTFE/silicone septa

SPME fiber assembly with a suitable coating (e.g., 50/30 µm DVB/CAR/PDMS)

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Standard Preparation:

Stock Standard Solution (1000 ppm): Accurately weigh 10 mg of dipropyl disulfide and

dissolve in 10 mL of methanol.

Internal Standard Stock Solution (1000 ppm): Prepare a 1000 ppm stock solution of the

internal standard in methanol.

Calibration Standards: Prepare a series of calibration standards by spiking known amounts

of the dipropyl disulfide stock solution and a fixed amount of the internal standard stock

solution into 10 mL of deionized water in headspace vials. A typical concentration range

would be 1, 5, 10, 50, and 100 ppb. Add 2.5 g of NaCl to each vial to increase the ionic

strength and promote volatilization.

3. Sample Preparation:

Accurately weigh a small amount of the onion essential oil (e.g., 10 mg) into a 20 mL

headspace vial.
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Add 10 mL of deionized water and 2.5 g of NaCl.

Spike with a known amount of the internal standard.

Immediately seal the vial.

4. HS-SPME Procedure:

Place the sample and standard vials in the HS-SPME autosampler.

Incubation/Equilibration: Incubate the vials at a controlled temperature (e.g., 60°C) for a set

time (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles in the

headspace.

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30

minutes) at the same temperature.

5. GC-MS Analysis:

Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the

analytes onto the column.

GC Conditions:

Injector Temperature: 250°C (splitless mode)

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp

to 250°C at 10°C/min and hold for 5 min.

MS Conditions:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C
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Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 35-350

Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity.

Key ions for dipropyl disulfide are m/z 150 (molecular ion), 108, and 75.

6. Data Analysis:

Identify dipropyl disulfide in the sample chromatogram based on its retention time and

mass spectrum compared to the standard.

Construct a calibration curve by plotting the peak area ratio of dipropyl disulfide to the

internal standard against the concentration of the calibration standards.

Calculate the concentration of dipropyl disulfide in the onion essential oil sample using the

calibration curve.

Protocol for Sensory Evaluation of Dipropyl Disulfide
This protocol outlines a basic threshold test to determine the detection threshold of dipropyl
disulfide in water.

1. Panelist Selection and Training:

Select 15-20 panelists who are non-smokers and free from any conditions that might affect

their sense of smell.

Train panelists on the basic principles of sensory evaluation and the specific aroma

characteristics of sulfur compounds.

2. Sample Preparation:

Stock Solution (100 ppm): Prepare a 100 ppm stock solution of dipropyl disulfide in

ethanol.

Test Solutions: Prepare a series of dilutions in odor-free water, starting from below the

expected threshold (e.g., 0.1 ppb) and increasing in logarithmic steps (e.g., 0.1, 0.3, 1.0, 3.0,
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10.0 ppb).

Control: Use odor-free water as the control.

3. Test Procedure (Ascending Forced-Choice Method):

Present each panelist with three samples at each concentration level: two controls (water)

and one test sample (containing dipropyl disulfide). The samples should be presented in

random order.

Instruct the panelists to sniff each sample and identify the one that is different.

Start with the lowest concentration and proceed to higher concentrations.

The individual threshold is the lowest concentration at which the panelist can correctly

identify the different sample in two consecutive presentations.

4. Data Analysis:

Calculate the geometric mean of the individual thresholds to determine the group's detection

threshold.
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Caption: Biosynthesis of dipropyl disulfide in Allium species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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